Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of benzaldehyde derivatives with appropriate amines under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as ultrasonic irradiation to enhance reaction rates and yields . The use of recoverable catalysts and eco-friendly processes is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenamide, N-(4-methoxyphenyl)-: This compound has a similar structure but lacks some of the functional groups present in Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)-.
Benzamide, N-(4-methoxyphenyl)-3-methoxy-: Another similar compound with slight structural differences.
Uniqueness
The uniqueness of Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Benzamide derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The compound Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- is a complex organic molecule that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H29N2O4, characterized by the presence of methoxy groups, a hydroxyl group, and a propyl chain. These functional groups contribute to its solubility and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C22H29N2O4 |
Molecular Weight | 373.48 g/mol |
IUPAC Name | Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and methoxy groups facilitate hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins. Preliminary studies suggest that it may act as an enzyme inhibitor , potentially modulating pathways involved in various diseases.
Antimicrobial Activity
Research indicates that benzamide derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications in the benzamide structure can enhance its antibacterial potency.
Enzyme Inhibition
Benzamide derivatives have been studied for their inhibitory effects on cholinesterases (AChE and BuChE). The compound's potential as an inhibitor can be evaluated through IC50 values, which quantify the concentration required to inhibit 50% of enzyme activity. Comparative studies have shown that certain benzamide derivatives possess IC50 values comparable to established inhibitors like rivastigmine:
Compound | IC50 (µM) |
---|---|
Benzamide Derivative | 27.04–106.75 (AChE) |
Rivastigmine | 38.4 |
Other Benzamide Derivatives | 33.1–85.8 (AChE), 53.5–228.4 (BuChE) |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated various benzamide derivatives against Mycobacterium tuberculosis and reported MIC values ranging from 125 µM to 250 µM for the most active compounds, indicating potential for further development as antitubercular agents .
- Enzyme Inhibition Research : Another investigation focused on the inhibition of acetylcholinesterase by benzamide derivatives, revealing that modifications in the side chains could significantly enhance inhibitory activity compared to standard drugs .
Properties
CAS No. |
1018051-94-9 |
---|---|
Molecular Formula |
C27H31NO6 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C27H31NO6/c1-19(2)34-26-9-5-20(6-10-26)27(30)28(21-7-11-23(31-3)12-8-21)17-22(29)18-33-25-15-13-24(32-4)14-16-25/h5-16,19,22,29H,17-18H2,1-4H3 |
InChI Key |
KJNTYMXXXGWGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(CC(COC2=CC=C(C=C2)OC)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.